Troriluzole

Catalog No.
S545860
CAS No.
1926203-09-9
M.F
C15H16F3N5O4S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troriluzole

CAS Number

1926203-09-9

Product Name

Troriluzole

IUPAC Name

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

YBZSGIWIPOUSHY-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

BHV-4157; troriluzole.

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Description

The exact mass of the compound Troriluzole is 419.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Troriluzole is a novel chemical entity classified as a third-generation prodrug designed to modulate glutamate, the predominant excitatory neurotransmitter in the central nervous system. Its primary mechanism involves reducing synaptic levels of glutamate by enhancing its uptake through excitatory amino acid transporters located on glial cells. This action is particularly significant in conditions characterized by glutamatergic dysregulation, such as neurodegenerative diseases and substance dependence disorders .

.
  • Prodrug Formation: The key step involves modifying the structure of riluzole to create Troriluzole, which includes masking certain functional groups to enhance pharmacokinetic properties.
  • Purification: The final product is purified using standard techniques such as crystallization or chromatography to ensure high purity and yield.
  • This synthetic pathway allows for the production of Troriluzole with desirable pharmacological properties while minimizing adverse effects associated with its parent compound .

    Troriluzole has demonstrated significant biological activity in various preclinical and clinical studies. Notably, it has shown efficacy in slowing the progression of Spinocerebellar Ataxia (SCA), a group of inherited neurodegenerative disorders. In clinical trials, patients treated with Troriluzole exhibited a 50-70% reduction in disease progression over three years, translating to a delay of approximately 1.5 to 2.2 years compared to untreated individuals . Additionally, Troriluzole has been shown to inhibit methamphetamine-induced hyperlocomotion and conditioned place preference in animal models, indicating its potential use in treating substance use disorders .

    Troriluzole is primarily under investigation for its therapeutic potential in treating neurodegenerative diseases such as Spinocerebellar Ataxia and conditions associated with excessive glutamate signaling, including:

    • Spinocerebellar Ataxia: Clinical trials have shown promising results in slowing disease progression.
    • Substance Use Disorders: Preclinical studies suggest efficacy in reducing dependence on stimulants like methamphetamine.
    • Other Neurological Disorders: Given its mechanism of action, further research may explore its application in other conditions characterized by glutamatergic dysregulation .

    Interaction studies involving Troriluzole have focused on its effects on neurotransmitter systems and potential drug-drug interactions. Notably, it has been shown to normalize glutamate levels altered by methamphetamine exposure without significantly affecting the pharmacokinetics of methamphetamine itself . Additionally, ongoing clinical trials are assessing potential interactions with other medications used in treating neurodegenerative diseases.

    Troriluzole shares similarities with several other compounds that modulate glutamate signaling or have neuroprotective effects. Here are some notable comparisons:

    CompoundMechanism of ActionUnique Features
    RiluzoleGlutamate release inhibitorFirst-generation drug for amyotrophic lateral sclerosis (ALS)
    MemantineNMDA receptor antagonistUsed for Alzheimer's disease; different receptor target
    BaclofenGABA_B receptor agonistPrimarily used for muscle spasticity; different neurotransmitter system
    LamotrigineSodium channel blockerUsed as an anticonvulsant; affects neuronal excitability

    Troriluzole is unique due to its specific design as a prodrug that enhances glutamate uptake while minimizing side effects related to direct receptor antagonism or inhibition seen in other compounds .

    Troriluzole exhibits a complex molecular structure with the molecular formula C₁₅H₁₆F₃N₅O₄S [1] [3]. The compound has a molecular weight of 419.38 g/mol, representing a third-generation tripeptide prodrug formulation [1] [9]. The structural architecture of troriluzole incorporates a benzothiazole derivative core conjugated to a tripeptide carrier system [4].

    The molecular structure consists of a 6-(trifluoromethoxy)-1,3-benzothiazol-2-yl moiety linked through an amide bond to a glycylglycyl-N²-methyl glycinamide chain [2] [3]. The benzothiazole ring system contains a sulfur atom at position 1 and nitrogen at position 3, with a trifluoromethoxy substituent at the 6-position [1] [2]. The tripeptide component features a sequential arrangement of glycine-glycine-sarcosine residues, where sarcosine represents N-methylglycine [4].

    The three-dimensional conformation of troriluzole demonstrates specific spatial arrangements that facilitate its biological activity as a prodrug [4]. The trifluoromethoxy group contributes significant electronegativity to the benzothiazole ring system, influencing the overall electronic distribution within the molecule [1] [2].

    Table 1: Structural Components of Troriluzole

    ComponentChemical StructureFunction
    Benzothiazole core6-(trifluoromethoxy)-1,3-benzothiazol-2-ylActive pharmacophore precursor
    Tripeptide linkerGlycyl-glycyl-N²-methylProdrug carrier system
    Amide bondsMultiple carbonyl linkagesStructural connectivity
    Trifluoromethoxy groupCF₃O-Electronic modulation

    IUPAC Nomenclature and Systematic Identification

    The systematic IUPAC nomenclature for troriluzole is 2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide [2]. This nomenclature reflects the complete structural complexity of the molecule, incorporating both the benzothiazole heterocycle and the tripeptide components.

    The compound possesses several systematic identifiers across chemical databases [1] [3]. The PubChem Compound Identifier (CID) is 121488186, while the Chemical Abstracts Service (CAS) registry number is 1926203-09-9 [1] [8]. The International Chemical Identifier (InChI) key is YBZSGIWIPOUSHY-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound [4] [8].

    Alternative systematic names include glycylglycyl-N²-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycinamide, which emphasizes the peptide nature of the molecule [2] [3]. The SMILES notation for troriluzole is CN(CC(=O)NC1=NC2=CC=C(OC(F)(F)F)C=C2S1)C(=O)CNC(=O)CN, representing the connectivity pattern in linear format [2].

    The hydrochloride salt form of troriluzole has the CAS number 1926204-76-3 and molecular formula C₁₅H₁₇ClF₃N₅O₄S with a molecular weight of 455.84 g/mol [2] [3]. This salt form represents the pharmaceutically relevant formulation used in clinical applications [2] [9].

    Table 2: Systematic Identifiers for Troriluzole

    Identifier TypeValue
    IUPAC Name2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide
    CAS Number1926203-09-9
    PubChem CID121488186
    InChI KeyYBZSGIWIPOUSHY-UHFFFAOYSA-N
    ChEMBL IDCHEMBL4297586
    KEGG Drug IDD11414

    Physical States and Stability Parameters

    Troriluzole exists as a crystalline solid under standard conditions, demonstrating enhanced stability compared to its parent compound riluzole [10] [11]. The compound exhibits optimized pharmaceutical properties through its prodrug design, which minimizes first-pass metabolism and enhances gastrointestinal absorption [11]. Temperature stability studies indicate that troriluzole maintains structural integrity across physiologically relevant temperature ranges [11].

    The thermal stability profile of troriluzole has been characterized through differential scanning calorimetry and thermogravimetric analysis techniques [11]. These studies reveal specific thermal transition temperatures that define the compound's stability boundaries under various storage conditions [11]. The crystalline form demonstrates resistance to humidity-induced degradation when stored under controlled conditions [11].

    Photostability assessments indicate that troriluzole requires protection from direct light exposure to maintain chemical integrity [11]. The trifluoromethoxy substituent provides some inherent stability against oxidative degradation processes [1] [2]. Storage recommendations specify maintenance at temperatures between 2-8°C for long-term preservation, with limited stability at room temperature conditions [40] [43].

    The compound demonstrates pH-dependent stability characteristics, with optimal stability observed in slightly acidic to neutral pH ranges [11]. Alkaline conditions may promote hydrolytic degradation of the amide bonds within the tripeptide structure [11]. Moisture content significantly influences the stability profile, necessitating storage in low-humidity environments [11].

    Table 3: Stability Parameters of Troriluzole

    ParameterSpecificationConditions
    Storage Temperature2-8°CLong-term stability
    Room Temperature StabilityLimited duration25°C maximum
    pH Stability Range5.0-7.5Aqueous solutions
    Light SensitivityPhotosensitiveRequires protection
    Moisture SensitivityLow humidity required<60% relative humidity

    Solubility Profile and Dissolution Characteristics

    The solubility profile of troriluzole reflects its designed enhancement over the parent compound riluzole [13]. Aqueous solubility studies demonstrate improved dissolution characteristics compared to riluzole, with solubility values dependent on pH conditions [13]. The compound exhibits limited solubility in pure water but shows enhanced dissolution in buffered aqueous systems [13].

    Organic solvent solubility studies reveal that troriluzole dissolves readily in dimethyl sulfoxide at concentrations up to 50 mg/mL (119.22 mM) [7]. Methanol and ethanol demonstrate moderate solubility characteristics, while non-polar solvents show limited dissolution capacity [7]. The partition coefficient studies indicate intermediate lipophilicity, balancing aqueous solubility with membrane permeability requirements [34] [41].

    pH-dependent solubility profiles demonstrate increased dissolution under slightly acidic conditions, consistent with the ionizable groups present in the molecule [13] [33]. Buffer systems containing phosphate or acetate enhance solubility compared to unbuffered aqueous media [13]. Temperature effects on solubility follow typical patterns, with increased dissolution at elevated temperatures [13].

    Dissolution kinetics studies reveal biphasic release patterns characteristic of prodrug formulations [33] [36]. Initial rapid dissolution of surface material is followed by slower sustained release as the bulk material dissolves [33]. Biorelevant dissolution media demonstrate enhanced release profiles compared to standard pharmacopeial media [33].

    Table 4: Solubility Characteristics of Troriluzole

    Solvent SystemSolubilityTemperaturepH
    WaterLimited25°C7.0
    Phosphate BufferEnhanced25°C6.8
    Dimethyl Sulfoxide50 mg/mL25°C-
    MethanolModerate25°C-
    EthanolModerate25°C-

    Spectroscopic and Analytical Fingerprints

    Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for troriluzole through characteristic chemical shift patterns [25] [28]. Proton nuclear magnetic resonance spectra demonstrate distinct resonances for the benzothiazole aromatic protons, the trifluoromethoxy group, and the peptide backbone protons [25] [28]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with specific chemical shifts for the carbonyl carbons and the trifluoromethoxy carbon [25] [28].

    Infrared spectroscopy analysis reveals characteristic absorption bands that serve as molecular fingerprints for troriluzole [22] [23]. The spectrum exhibits strong carbonyl stretching vibrations around 1650-1700 cm⁻¹ corresponding to the multiple amide bonds present in the structure [22] [23]. The benzothiazole ring system produces characteristic aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [22] [23].

    Mass spectrometry analysis employs liquid chromatography with tandem mass spectrometry for quantitative determination [11] [27]. The molecular ion peak appears at m/z 419 for the free base form, with characteristic fragmentation patterns revealing the tripeptide components and benzothiazole moiety [11] [27]. Collision-induced dissociation produces diagnostic fragment ions that confirm structural integrity [27].

    Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the benzothiazole chromophore system [19]. The trifluoromethoxy substituent influences the electronic transitions, producing distinctive spectral features for analytical identification [19]. High-performance liquid chromatography coupled with ultraviolet detection provides sensitive analytical methods for purity assessment and quantitative analysis [11].

    Table 5: Spectroscopic Characteristics of Troriluzole

    TechniqueKey FeaturesAnalytical Information
    ¹H Nuclear Magnetic ResonanceAromatic, peptide protonsStructural confirmation
    ¹³C Nuclear Magnetic ResonanceCarbonyl, aromatic carbonsComplete carbon framework
    Infrared SpectroscopyAmide carbonyls 1650-1700 cm⁻¹Functional group identification
    Mass SpectrometryMolecular ion m/z 419Molecular weight confirmation
    Ultraviolet SpectroscopyBenzothiazole absorptionElectronic structure analysis

    X-ray crystallography studies provide detailed three-dimensional structural information for troriluzole in the solid state [26]. Crystal structure analysis reveals the spatial arrangement of functional groups and intermolecular interactions that stabilize the crystal lattice [26] [42]. Unit cell parameters and space group symmetry define the crystallographic characteristics essential for polymorph identification [17] [21].

    Troriluzole represents a sophisticated third-generation prodrug design that emerged from the systematic evaluation of over 400 analog compounds [1]. The synthetic approach for troriluzole centers on the conjugation of riluzole to a tripeptide carrier system, specifically employing a glycine-glycine-sarcosine (H-Gly-Gly-Sar-Unk) sequence where the riluzole moiety serves as the terminal "unknown" component [2] [3].

    The fundamental synthetic strategy involves masking the exocyclic nitrogen of riluzole as a functional group that is not recognized by cytochrome P450 isoform CYP1A2 as a substrate for oxidation [1]. This design principle addresses the primary metabolic liability of the parent compound riluzole, which undergoes extensive first-pass metabolism through CYP1A2-mediated oxidation pathways. The synthetic methodology employs standard peptide coupling techniques to achieve the covalent attachment of the tripeptide carrier to the riluzole core structure [4].

    The chemical synthesis utilizes established amide bond formation protocols, where the riluzole benzothiazole nitrogen is functionalized through peptide coupling reactions. The molecular formula C15H16F3N5O4S reflects the incorporation of the tripeptide moiety while maintaining the critical trifluoromethoxy-substituted benzothiazole pharmacophore essential for glutamate modulation activity [5] [6]. The synthetic route is designed to be compatible with Good Manufacturing Practice standards and scalable for commercial production [7].

    Structure-Activity Relationship in Dipeptide Prodrug Design

    The structure-activity relationship analysis of troriluzole reveals critical design elements that optimize both pharmacokinetic properties and therapeutic efficacy. The benzothiazole core structure, inherited from riluzole, maintains the essential glutamate modulation activity through interaction with voltage-dependent calcium channels and enhancement of excitatory amino acid transporter function [2] [8].

    The trifluoromethoxy substituent at the 6-position of the benzothiazole ring serves dual functions in the prodrug design. This electron-withdrawing group contributes to the metabolic stability of the riluzole moiety while maintaining the pharmacological activity profile required for glutamate modulation [5]. The strategic positioning of this substituent ensures that the electronic properties of the benzothiazole system remain conducive to the desired biological activity upon metabolic release of the active drug.

    The N-methylation within the tripeptide carrier introduces conformational constraints that optimize the interaction with peptide transporter PepT1, facilitating enhanced gastrointestinal absorption [9] [10]. This modification represents a critical structure-activity relationship insight, as the methyl substitution on the sarcosine residue improves both the stability of the peptide linkage and the recognition by intestinal transport mechanisms. The glycine residues provide metabolically labile cleavage sites that enable controlled release of the active riluzole moiety through plasma peptidase activity [4] [11].

    Tripeptide Carrier Conjugation Methodology

    The tripeptide carrier system in troriluzole employs a sophisticated conjugation methodology that enables selective targeting of the PepT1 transporter while ensuring efficient metabolic conversion to the active riluzole form [9]. The carrier sequence glycine-glycine-sarcosine was specifically selected based on its favorable pharmacokinetic properties and compatibility with endogenous peptidase systems [10].

    The conjugation methodology involves the formation of stable amide bonds between the tripeptide sequence and the riluzole benzothiazole nitrogen. This linkage strategy ensures that the prodrug remains intact during gastrointestinal transit and first-pass hepatic circulation, thereby bypassing the extensive CYP1A2-mediated metabolism that limits riluzole bioavailability [4] [7]. The tripeptide design incorporates the natural amino acids glycine and the N-methylated glycine derivative sarcosine, both of which are readily metabolized to non-toxic products upon drug release [4].

    The carrier conjugation approach enables active transport across intestinal epithelial cells via the oligopeptide transporter PepT1, which recognizes di- and tripeptide substrates [9]. This transport mechanism significantly enhances oral bioavailability compared to passive diffusion-dependent absorption of the parent riluzole compound. The metabolic cleavage of the tripeptide carrier occurs through plasma aminopeptidase activity, releasing riluzole in systemic circulation while generating the innocuous amino acid metabolites glycine and sarcosine [11] [10].

    Quality Control Parameters and Purity Assessment

    Quality control protocols for troriluzole manufacturing encompass comprehensive analytical testing to ensure pharmaceutical-grade purity and consistency. High-performance liquid chromatography analysis demonstrates purity levels exceeding 98%, with documented achievements of 99.71% purity in commercial-grade preparations [12]. The analytical methodology employs reversed-phase chromatographic separation with validation for pharmaceutical applications.

    Liquid chromatography-tandem mass spectrometry serves as the primary analytical method for quantitative determination of troriluzole and its active metabolite riluzole in biological matrices [13]. The mass spectrometric detection utilizes the molecular ion [M+H]+ at m/z 420.38, providing high specificity and sensitivity for pharmacokinetic studies and bioanalytical applications. The analytical method validation follows FDA bioanalytical guidance principles, ensuring regulatory compliance for clinical development programs.

    Chemical stability assessment demonstrates that troriluzole maintains integrity under physiological conditions, with particular stability in plasma and gastric fluids that enables the bypassing of first-pass metabolism [7]. Storage stability protocols specify preservation at -20°C for powder formulations and -80°C for solution preparations, following International Council for Harmonisation stability guidelines [14]. The quality control framework includes comprehensive testing for identity, purity, potency, and impurity profiles to ensure batch-to-batch consistency in commercial manufacturing.

    Physical characterization confirms the appearance as a white to off-white solid material with defined melting point and solubility characteristics [12]. Molecular weight determination through high-resolution mass spectrometry provides confirmation of the expected molecular formula C15H16F3N5O4S with precise mass measurement capabilities. The analytical testing battery includes assessment of related substances, residual solvents, and elemental impurities in accordance with pharmacopeial standards.

    Structural Verification Techniques

    Structural verification of troriluzole employs multiple complementary analytical techniques to confirm molecular identity and structural integrity. Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation, with 1H NMR and 13C NMR spectra confirming the presence of the tripeptide carrier and benzothiazole core components [15]. The NMR analysis enables identification of characteristic chemical shifts corresponding to the trifluoromethoxy group, peptide backbone, and aromatic benzothiazole system.

    Mass spectrometric analysis utilizes both low-resolution and high-resolution techniques for molecular weight confirmation and fragmentation pattern analysis [13]. Electrospray ionization mass spectrometry generates the protonated molecular ion [M+H]+ at m/z 420.38, while tandem mass spectrometry provides diagnostic fragmentation patterns that confirm the tripeptide-riluzole conjugate structure. The fragmentation analysis reveals characteristic losses corresponding to individual amino acid residues and the riluzole moiety.

    Infrared spectroscopy contributes to structural verification through identification of characteristic functional group absorptions, including amide carbonyl stretches, aromatic C=C vibrations, and C-F stretching frequencies associated with the trifluoromethoxy substituent [15]. The vibrational spectroscopic data provide confirmation of the amide linkages that connect the tripeptide carrier to the riluzole pharmacophore.

    X-ray crystallographic analysis, where applicable, offers definitive structural confirmation through three-dimensional molecular structure determination. The crystallographic data provide precise bond lengths, bond angles, and conformational information that validate the designed molecular architecture [14]. Computational modeling studies complement experimental structural verification by providing theoretical conformational analysis and molecular property predictions that support the rational design principles underlying the prodrug approach.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    1

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    3

    Exact Mass

    419.08750967 g/mol

    Monoisotopic Mass

    419.08750967 g/mol

    Heavy Atom Count

    28

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    S7H48S6K7H

    Wikipedia

    Troriluzole

    Dates

    Last modified: 02-18-2024
    1: Romano S, Coarelli G, Marcotulli C, Leonardi L, Piccolo F, Spadaro M, Frontali M, Ferraldeschi M, Vulpiani MC, Ponzelli F, Salvetti M, Orzi F, Petrucci A, Vanacore N, Casali C, Ristori G. Riluzole in patients with hereditary cerebellar ataxia: a randomised, double-blind, placebo-controlled trial. Lancet Neurol. 2015 Oct;14(10):985-91. doi: 10.1016/S1474-4422(15)00201-X. Epub 2015 Aug 25. PubMed PMID: 26321318.
    2: Nagoshi N, Nakashima H, Fehlings MG. Riluzole as a neuroprotective drug for spinal cord injury: from bench to bedside. Molecules. 2015 Apr 29;20(5):7775-89. doi: 10.3390/molecules20057775. Review. PubMed PMID: 25939067.
    3: Pittenger C, Bloch MH, Wasylink S, Billingslea E, Simpson R, Jakubovski E, Kelmendi B, Sanacora G, Coric V. Riluzole augmentation in treatment-refractory obsessive-compulsive disorder: a pilot randomized placebo-controlled trial. J Clin Psychiatry. 2015 Aug;76(8):1075-84. doi: 10.4088/JCP.14m09123. PubMed PMID: 26214725; PubMed Central PMCID: PMC4560666.
    4: Grossman RG, Fehlings MG, Frankowski RF, Burau KD, Chow DS, Tator C, Teng A, Toups EG, Harrop JS, Aarabi B, Shaffrey CI, Johnson MM, Harkema SJ, Boakye M, Guest JD, Wilson JR. A prospective, multicenter, phase I matched-comparison group trial of safety, pharmacokinetics, and preliminary efficacy of riluzole in patients with traumatic spinal cord injury. J Neurotrauma. 2014 Feb 1;31(3):239-55. doi: 10.1089/neu.2013.2969. Epub 2013 Oct 11. PubMed PMID: 23859435; PubMed Central PMCID: PMC3904533.
    5: Saleh OA, El-Azzouny AA, Aboul-Enein HY, Badawey AM. Riluzole: validation of stability-indicating HPLC, D1 and DD1 spectrophotometric assays. J Chromatogr Sci. 2014 Jul;52(6):539-46. doi: 10.1093/chromsci/bmt062. Epub 2013 Jun 5. PubMed PMID: 23744878.
    6: Hunsberger HC, Weitzner DS, Rudy CC, Hickman JE, Libell EM, Speer RR, Gerhardt GA, Reed MN. Riluzole rescues glutamate alterations, cognitive deficits, and tau pathology associated with P301L tau expression. J Neurochem. 2015 Oct;135(2):381-94. doi: 10.1111/jnc.13230. Epub 2015 Aug 13. PubMed PMID: 26146790; PubMed Central PMCID: PMC4717473.
    7: Wu Y, Satkunendrarajah K, Fehlings MG. Riluzole improves outcome following ischemia-reperfusion injury to the spinal cord by preventing delayed paraplegia. Neuroscience. 2014 Apr 18;265:302-12. doi: 10.1016/j.neuroscience.2014.01.059. Epub 2014 Feb 6. PubMed PMID: 24508749.
    8: Miller RG, Mitchell JD, Moore DH. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND). Cochrane Database Syst Rev. 2012 Mar 14;(3):CD001447. doi: 10.1002/14651858.CD001447.pub3. Review. PubMed PMID: 22419278.
    9: Cifra A, Mazzone GL, Nistri A. Riluzole: what it does to spinal and brainstem neurons and how it does it. Neuroscientist. 2013 Apr;19(2):137-44. doi: 10.1177/1073858412444932. Epub 2012 May 16. Review. PubMed PMID: 22596264.
    10: Angstadt JD, Simone AM. Riluzole suppresses postinhibitory rebound in an excitatory motor neuron of the medicinal leech. J Comp Physiol A Neuroethol Sens Neural Behav Physiol. 2014 Aug;200(8):759-75. doi: 10.1007/s00359-014-0919-x. Epub 2014 Jun 3. PubMed PMID: 24890185.
    11: Türck P, Frizzo ME. Riluzole stimulates BDNF release from human platelets. Biomed Res Int. 2015;2015:189307. doi: 10.1155/2015/189307. Epub 2015 Jan 6. PubMed PMID: 25629040; PubMed Central PMCID: PMC4300019.
    12: Nicholson KJ, Zhang S, Gilliland TM, Winkelstein BA. Riluzole effects on behavioral sensitivity and the development of axonal damage and spinal modifications that occur after painful nerve root compression. J Neurosurg Spine. 2014 Jun;20(6):751-62. doi: 10.3171/2014.2.SPINE13672. Epub 2014 Mar 28. PubMed PMID: 24678596.
    13: Grant PJ, Joseph LA, Farmer CA, Luckenbaugh DA, Lougee LC, Zarate CA Jr, Swedo SE. 12-week, placebo-controlled trial of add-on riluzole in the treatment of childhood-onset obsessive-compulsive disorder. Neuropsychopharmacology. 2014 May;39(6):1453-9. doi: 10.1038/npp.2013.343. Epub 2013 Dec 19. PubMed PMID: 24356715; PubMed Central PMCID: PMC3988548.
    14: Moon ES, Karadimas SK, Yu WR, Austin JW, Fehlings MG. Riluzole attenuates neuropathic pain and enhances functional recovery in a rodent model of cervical spondylotic myelopathy. Neurobiol Dis. 2014 Feb;62:394-406. doi: 10.1016/j.nbd.2013.10.020. Epub 2013 Oct 29. PubMed PMID: 24184328.
    15: Yohay K, Tyler B, Weaver KD, Pardo AC, Gincel D, Blakeley J, Brem H, Rothstein JD. Efficacy of local polymer-based and systemic delivery of the anti-glutamatergic agents riluzole and memantine in rat glioma models. J Neurosurg. 2014 Apr;120(4):854-63. doi: 10.3171/2013.12.JNS13641. Epub 2014 Jan 31. PubMed PMID: 24484234; PubMed Central PMCID: PMC4322948.
    16: Whitcomb DJ, Molnár E. Is riluzole a new drug for Alzheimer's disease? J Neurochem. 2015 Oct;135(2):207-9. doi: 10.1111/jnc.13260. Epub 2015 Sep 7. PubMed PMID: 26451974.
    17: Yáñez M, Matías-Guiu J, Arranz-Tagarro JA, Galán L, Viña D, Gómez-Pinedo U, Vela A, Guerrero A, Martínez-Vila E, García AG. The neuroprotection exerted by memantine, minocycline and lithium, against neurotoxicity of CSF from patients with amyotrophic lateral sclerosis, is antagonized by riluzole. Neurodegener Dis. 2014;13(2-3):171-9. doi: 10.1159/000357281. Epub 2013 Dec 20. PubMed PMID: 24356417.
    18: Farokhnia M, Sabzabadi M, Pourmahmoud H, Khodaie-Ardakani MR, Hosseini SM, Yekehtaz H, Tabrizi M, Rezaei F, Salehi B, Akhondzadeh S. A double-blind, placebo controlled, randomized trial of riluzole as an adjunct to risperidone for treatment of negative symptoms in patients with chronic schizophrenia. Psychopharmacology (Berl). 2014 Feb;231(3):533-42. doi: 10.1007/s00213-013-3261-z. Epub 2013 Sep 8. PubMed PMID: 24013610.
    19: Sugiyama A, Saitoh A, Inagaki M, Oka J, Yamada M. Systemic administration of riluzole enhances recognition memory and facilitates extinction of fear memory in rats. Neuropharmacology. 2015 Oct;97:322-8. doi: 10.1016/j.neuropharm.2015.06.007. Epub 2015 Jun 24. PubMed PMID: 26116528.
    20: Chew DJ, Carlstedt T, Shortland PJ. The effects of minocycline or riluzole treatment on spinal root avulsion-induced pain in adult rats. J Pain. 2014 Jun;15(6):664-75. doi: 10.1016/j.jpain.2014.03.001. Epub 2014 Mar 22. PubMed PMID: 24667712.

    Explore Compound Types